molecular formula C50H75N5O11 B10827622 Ibrexafungerp Citrate CAS No. 1965291-08-0

Ibrexafungerp Citrate

Cat. No.: B10827622
CAS No.: 1965291-08-0
M. Wt: 922.2 g/mol
InChI Key: WKIRTJACGBEXBZ-FQGZCCSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibrexafungerp Citrate is a novel antifungal compound belonging to the triterpenoid class. It is primarily used for the treatment of vulvovaginal candidiasis, a common fungal infection. This compound is unique as it is the first non-azole oral antifungal drug approved by the U.S. Food and Drug Administration for this purpose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibrexafungerp Citrate is synthesized through a series of chemical reactions starting from enfumafungin, a naturally occurring triterpenoid. The synthesis involves multiple steps, including hydroxylation, conjugation (glucuronidation and sulfation), and other modifications to enhance its antifungal properties .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ibrexafungerp Citrate undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential antifungal properties .

Scientific Research Applications

Ibrexafungerp Citrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study triterpenoid synthesis and modifications.

    Biology: Investigated for its effects on fungal cell walls and its potential to treat other fungal infections.

    Medicine: Primarily used to treat vulvovaginal candidiasis and is being studied for its efficacy against other fungal infections like candidemia and aspergillosis.

    Industry: Used in the development of new antifungal drugs and formulations

Mechanism of Action

Ibrexafungerp Citrate exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is crucial for the synthesis of the fungal cell wall. This inhibition compromises the integrity of the fungal cell wall, leading to cell death. The molecular targets include the catalytic subunit FKS1 or FKS2 and the regulatory subunit Rho1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibrexafungerp Citrate is unique due to its oral bioavailability, which sets it apart from other similar compounds that are typically administered intravenously. Additionally, it has shown efficacy against azole-resistant and echinocandin-resistant fungal strains, making it a valuable addition to the antifungal arsenal .

Properties

CAS No.

1965291-08-0

Molecular Formula

C50H75N5O11

Molecular Weight

922.2 g/mol

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C44H67N5O4.C6H8O7/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+;/m1./s1

InChI Key

WKIRTJACGBEXBZ-FQGZCCSZSA-N

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.